molecular formula C16H24Cl3N3 B12412030 Hydroxychloroquine EP impurity D-d5 (dihydrochloride)

Hydroxychloroquine EP impurity D-d5 (dihydrochloride)

Cat. No.: B12412030
M. Wt: 369.8 g/mol
InChI Key: NABYUCDOLWLGMD-YGUSSJHCSA-N
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Description

Hydroxychloroquine EP impurity D-d5 (dihydrochloride) is a deuterium-labeled derivative of Hydroxychloroquine EP impurity D dihydrochloride. This compound is primarily used in scientific research as a stable isotope-labeled compound, which helps in the quantitation and analysis of drug metabolism and pharmacokinetics .

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydroxychloroquine EP impurity D-d5 (dihydrochloride) is synthesized by incorporating deuterium, a stable heavy isotope of hydrogen, into Hydroxychloroquine EP impurity D dihydrochloride. The deuteration process involves the replacement of hydrogen atoms with deuterium atoms under specific reaction conditions .

Industrial Production Methods

The industrial production of Hydroxychloroquine EP impurity D-d5 (dihydrochloride) follows similar synthetic routes as the laboratory preparation but on a larger scale. The process involves the use of deuterium gas or deuterated reagents to achieve the desired level of deuteration. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Hydroxychloroquine EP impurity D-d5 (dihydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated analogs with altered pharmacokinetic properties .

Scientific Research Applications

Hydroxychloroquine EP impurity D-d5 (dihydrochloride) has several scientific research applications, including:

    Chemistry: Used as a tracer in the study of chemical reactions and mechanisms.

    Biology: Helps in the investigation of metabolic pathways and enzyme kinetics.

    Medicine: Utilized in pharmacokinetic studies to understand drug absorption, distribution, metabolism, and excretion.

    Industry: Employed in the development and quality control of pharmaceuticals

Mechanism of Action

The mechanism of action of Hydroxychloroquine EP impurity D-d5 (dihydrochloride) involves its role as a stable isotope-labeled compound. By replacing hydrogen atoms with deuterium, the compound exhibits altered pharmacokinetic and metabolic profiles. This allows researchers to track and quantify the compound in biological systems, providing insights into its behavior and interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hydroxychloroquine EP impurity D-d5 (dihydrochloride) is unique due to its specific deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The presence of deuterium atoms enhances the stability and traceability of the compound, making it a valuable tool in scientific research .

Properties

Molecular Formula

C16H24Cl3N3

Molecular Weight

369.8 g/mol

IUPAC Name

4-N-(7-chloroquinolin-4-yl)-1-N-(1,1,2,2,2-pentadeuterioethyl)pentane-1,4-diamine;dihydrochloride

InChI

InChI=1S/C16H22ClN3.2ClH/c1-3-18-9-4-5-12(2)20-15-8-10-19-16-11-13(17)6-7-14(15)16;;/h6-8,10-12,18H,3-5,9H2,1-2H3,(H,19,20);2*1H/i1D3,3D2;;

InChI Key

NABYUCDOLWLGMD-YGUSSJHCSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])NCCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.Cl.Cl

Canonical SMILES

CCNCCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.Cl.Cl

Origin of Product

United States

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